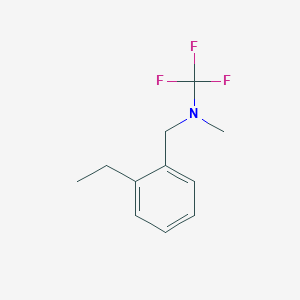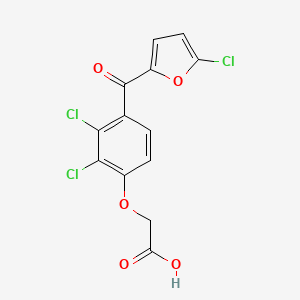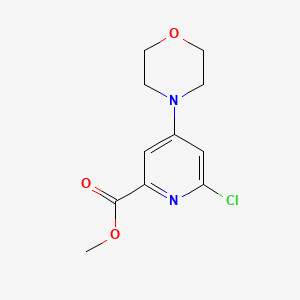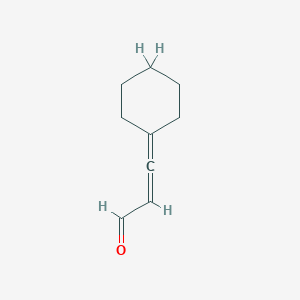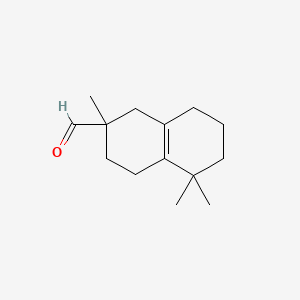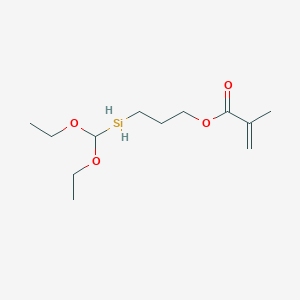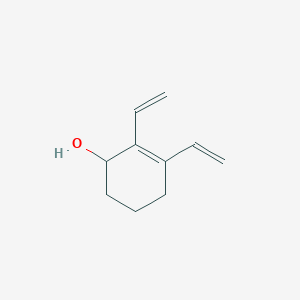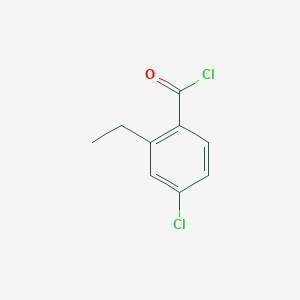
4-Chloro-2-ethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and an ethyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2-ethylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-2-ethylbenzene and an acylating agent such as benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction conditions, including temperature and the molar ratio of reactants, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-ethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-chloro-2-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of 4-chloro-2-ethylbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, ethanol, and thiol compounds are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Chloro-2-ethylbenzyl Alcohol: Formed from reduction.
4-Chloro-2-ethylbenzoic Acid: Formed from oxidation.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-2-ethylbenzoyl chloride is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific enzymes or receptors.
Medicine: It is used in the synthesis of drug molecules, particularly those that require a benzoyl chloride moiety for their activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparación Con Compuestos Similares
Benzoyl Chloride: Similar structure but lacks the chlorine and ethyl substituents.
4-Chlorobenzoyl Chloride: Similar structure but lacks the ethyl group.
2-Ethylbenzoyl Chloride: Similar structure but lacks the chlorine substituent.
Uniqueness: 4-Chloro-2-ethylbenzoyl chloride is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties that are different from its analogs. The presence of the chlorine atom increases the compound’s electrophilicity, making it more reactive towards nucleophiles, while the ethyl group provides steric hindrance and influences the compound’s overall stability and reactivity.
Propiedades
Número CAS |
618891-97-7 |
|---|---|
Fórmula molecular |
C9H8Cl2O |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
4-chloro-2-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3 |
Clave InChI |
TYXXHFXMKPPOPT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
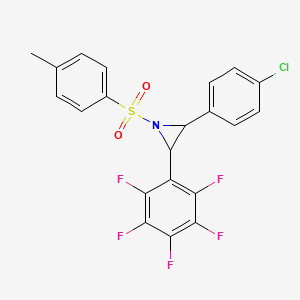

![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
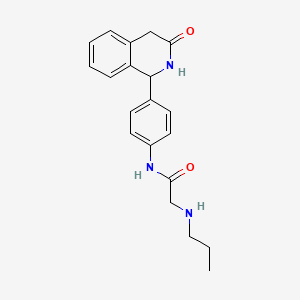

![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
